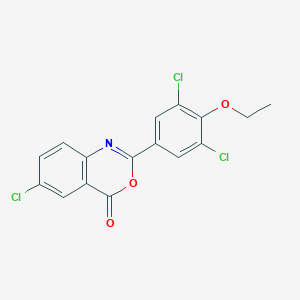

![molecular formula C26H24N4O4 B303109 N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as Boc-MLF, is a peptide compound that has been extensively studied in scientific research. Boc-MLF is a potent inhibitor of the formyl peptide receptor (FPR), which is involved in various physiological and pathological processes.

Mecanismo De Acción

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide exerts its inhibitory effect on FPR by binding to the receptor and preventing the binding of formyl peptides, which are the natural ligands of FPR. By inhibiting FPR, N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide reduces the recruitment and activation of immune cells, leading to a decrease in inflammation and infection.

Biochemical and Physiological Effects:

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibits the chemotaxis, degranulation, and superoxide production of neutrophils and monocytes. In vivo studies have shown that N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide reduces inflammation and infection in animal models of sepsis, peritonitis, and arthritis. N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FPR, which makes it a useful tool for investigating the role of FPR in various physiological and pathological processes. N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is also stable and easy to synthesize using SPPS techniques.

However, there are some limitations to using N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments. N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. One direction is to investigate the role of FPR in other physiological and pathological processes, such as wound healing and neuroinflammation. Another direction is to develop more potent and selective inhibitors of FPR based on the structure of N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Finally, the therapeutic potential of N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide and other FPR inhibitors should be investigated in clinical trials for the treatment of inflammatory and infectious diseases and cancer.

Conclusion:

In conclusion, N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a potent and selective inhibitor of FPR that has been extensively studied in scientific research. N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has various biochemical and physiological effects and has been used as a tool to investigate the role of FPR in various physiological and pathological processes. Although there are some limitations to using N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments, there are several future directions for the study of N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide and other FPR inhibitors, which may lead to the development of new therapies for inflammatory and infectious diseases and cancer.

Métodos De Síntesis

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of Boc-protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.

Aplicaciones Científicas De Investigación

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in scientific research for its ability to inhibit FPR. FPR is a G protein-coupled receptor that is expressed on various immune cells, including neutrophils, monocytes, and macrophages. FPR plays a crucial role in the recruitment and activation of immune cells during inflammation and infection. Therefore, N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been used as a tool to investigate the role of FPR in various physiological and pathological processes, such as inflammation, infection, and cancer.

Propiedades

Nombre del producto |

N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide |

|---|---|

Fórmula molecular |

C26H24N4O4 |

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

N-[3-(tert-butylcarbamoyl)phenyl]-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C26H24N4O4/c1-26(2,3)29-23(32)17-7-4-8-19(12-17)28-22(31)18-9-10-20-21(13-18)25(34)30(24(20)33)15-16-6-5-11-27-14-16/h4-14H,15H2,1-3H3,(H,28,31)(H,29,32) |

Clave InChI |

ATUKDFRTWNRDKX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 |

SMILES canónico |

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)

![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)

![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)

![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)

![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

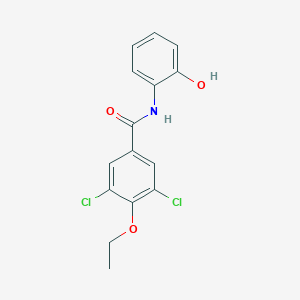

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)

![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)

![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)